2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid
Overview
Description
The compound “2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid” is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . It has a linear formula of C18H23FN2O3 . The compound is a solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC1=CC=C(N2CCN(C(C3=C(C(O)=O)C=CC=C3)=O)CC2)C=C1
. This string represents the structure of the molecule in a linear format, detailing the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a solid in form . It has a molecular weight of 334.39 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Development of Fluorine-18-labeled Serotonin Antagonists
Researchers have synthesized fluorinated derivatives of WAY 100635, employing various acids in place of cyclohexanecarboxylic acid to explore biological properties in rats. The study highlights the potential of these compounds, particularly [18F]FCWAY and [18F]FBWAY, for assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution due to their pharmacokinetic properties and specific binding ratios (Lang et al., 1999).
Synthesis and Antibacterial Activity of Quinolone Derivatives
Another study synthesized novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, showing comparable in vitro antibacterial activity to the reference compound ciprofloxacin. The in vivo efficacy of these compounds also displayed excellent oral absorption, indicating their potential as effective antibacterial agents (Ziegler et al., 1990).
Neuroleptic Agent Metabolism Study
A detailed investigation into the metabolism of a neuroleptic agent highlighted the process of elimination, plasma concentrations, and identification of major metabolites in rats and humans. This research provides valuable insights into the pharmacokinetics and metabolic pathways of neuroleptic drugs, contributing to a better understanding of their efficacy and safety profiles (Hawkins et al., 1977).
Hydroformylation for Synthesis of Neuroleptic Agents
The study on the hydroformylation of allyl or propargyl alcohol derivatives as key steps in synthesizing Fluspirilen and Penfluridol demonstrates the application of catalysis in developing neuroleptic agents. This research provides a pathway for synthesizing pharmaceuticals with improved yields and highlights the importance of catalytic processes in medicinal chemistry (Botteghi et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c19-15-7-3-4-8-16(15)20-9-11-21(12-10-20)17(22)13-5-1-2-6-14(13)18(23)24/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOUCVOVUJICNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001150749 | |
Record name | 2-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001150749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497061-34-4 | |
Record name | 2-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497061-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001150749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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